

Naringenin-d4 solubility and storage

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Compound Focus: Naringenin-d4

Cat. No.: S12877611

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Basic Properties and Handling

The following table summarizes the key identified information for **Naringenin-d4**, which is the deuterated form of Naringenin used as an internal standard for quantitative analysis [1].

Property	Details for Naringenin-d4
CAS Number	1192260-78-8 [1]
Molecular Formula	C ₁₅ H ₁₂ O ₅ [1]
Molecular Weight	272.25 g/mol [1]
Purity	≥98% [1]
Appearance	White to off-white solid powder [1]
Storage Conditions	Powder: -20°C for 3 years or 4°C for 2 years. In solvent: -80°C for 6 months or -20°C for 1 month [1].
Shipping Condition	Room temperature (stable at ambient temperature for a few days during ordinary shipping) [1].

Solubility and Recommended Formulations

Naringenin-d4 has low water solubility, a common challenge shared with its non-deuterated form [2] [3]. The supplier suggests it may dissolve in DMSO and provides several injection and oral formulations for *in vivo* studies [1]. These formulations are designed to overcome solubility issues and avoid sample loss.

The table below lists the recommended formulations for preparing **Naringenin-d4** in biological studies [1].

Formulation Type	Composition
Injection 1	DMSO : Tween 80 : Saline = 10 : 5 : 85 (v/v)
Injection 2	DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 (v/v)
Injection 3	DMSO : Corn oil = 10 : 90 (v/v)
Injection 4	DMSO : 20% SBE- β -CD in saline = 10 : 90 (v/v)
Oral 1	Suspend in 0.5% Carboxymethylcellulose sodium (CMC Na)
Oral 2	Dissolved in PEG400

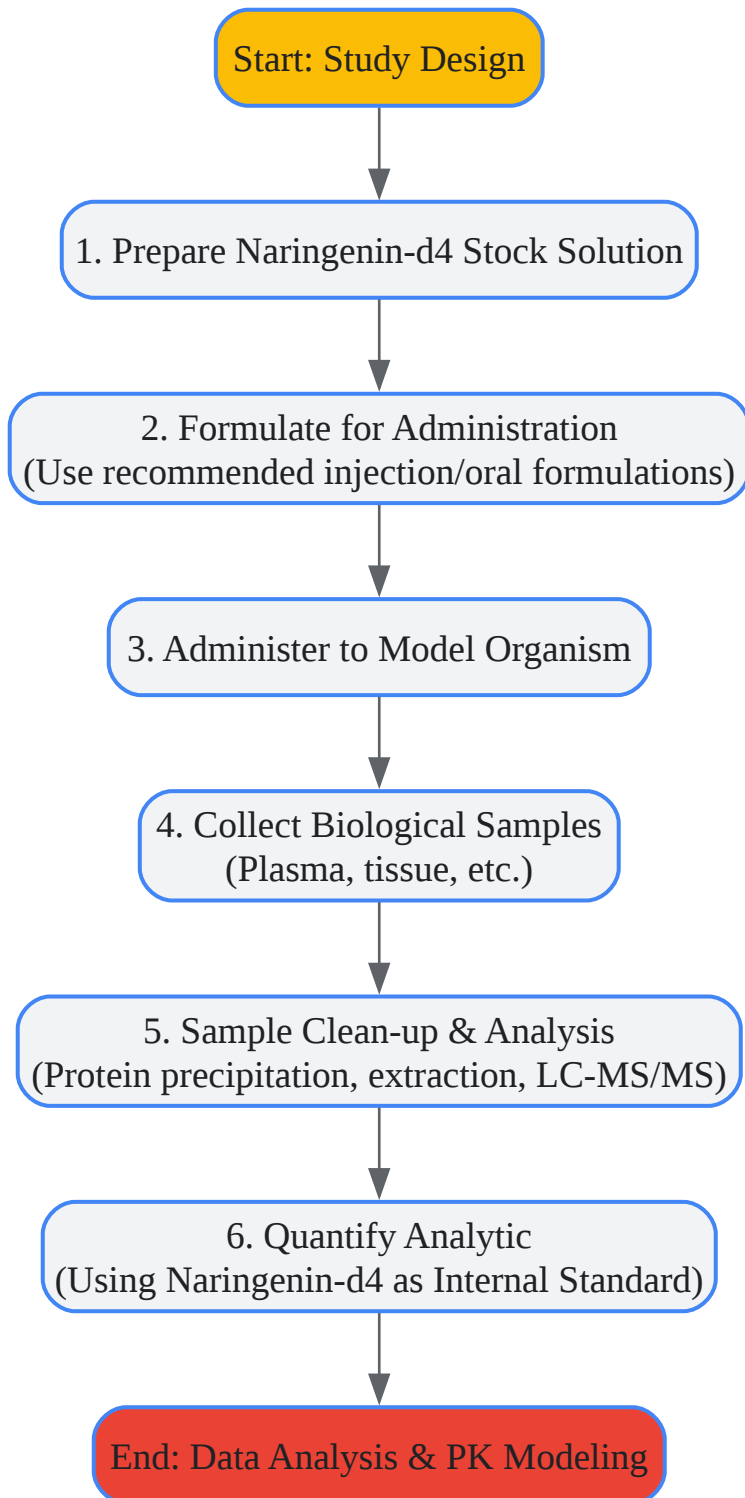
Strategies for Solubility Enhancement

While specific protocols for **Naringenin-d4** are not available in the search results, research on non-deuterated Naringenin offers well-established strategies that can be applied. A highly effective method is forming inclusion complexes with cyclodextrins.

- **Complexation with Cyclodextrins:** A solid dispersion of Naringenin with **Hydroxypropyl- β -cyclodextrin (HP- β -CD)** and sodium bicarbonate (NaHCO_3) in a mass ratio of **1:3:1** increased its water solubility by **458-fold** [2]. The dissolution rate was also significantly enhanced across pH levels [2].
- **Preparation Method:** The system can be prepared using a **co-precipitation method** [2]. Complex formation can be confirmed through techniques like X-ray Powder Diffraction (XRPD) and Fourier-transform infrared spectroscopy (FT-IR) [2].

Experimental Workflow for Pharmacokinetic Studies

For researchers using **Naringenin-d4** as an internal standard in bioanalysis, the following workflow outlines the key steps from sample preparation to data analysis.



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Key Considerations for Researchers

- **Distinction from Naringin:** Ensure you are working with the correct compound. **Naringenin** is the aglycone (the active form often studied for its effects), while **Naringin** is its glycoside precursor, which has a sugar moiety attached and is responsible for the bitter taste in grapefruit [3] [4].
- **Analytical Method for Chiral Separation:** Naringenin has a single chiral center. If studying the individual enantiomers, a UPLC-MS/MS method using a Chiralpak IG-3 column can achieve separation within 5 minutes [5].
- **Bioactivity Reference:** The biological activities observed for Naringenin (anti-inflammatory, antioxidant, etc.) are attributed to the non-deuterated form [1] [4]. **Naringenin-d4** is primarily used as a tracer, and its biological activity may differ.

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